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Compound of Interest

Compound Name: DSPE-PEG6-Mal

Cat. No.: B11933068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-

3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (DSPE-PEG6-Mal), a critical

component in the development of targeted drug delivery systems. This document outlines its

commercial availability, purity specifications, and detailed experimental protocols for its

characterization and application.

Commercial Suppliers and Purity Specifications
DSPE-PEG6-Mal is a heterobifunctional linker comprising a phospholipid (DSPE) anchor, a

hydrophilic polyethylene glycol (PEG) spacer with six repeating units, and a reactive maleimide

group. This structure allows for the stable incorporation into lipid-based nanoparticles, such as

liposomes, while the maleimide group enables the covalent conjugation of thiol-containing

molecules like peptides, antibodies, and other targeting ligands.[1][2]

Several commercial suppliers offer DSPE-PEG6-Mal, generally with a purity specification of

95% or greater. While specific Certificates of Analysis providing precise purity and impurity

profiles are best obtained directly from the vendors, the following table summarizes the publicly

available information from prominent suppliers.
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Supplier Stated Purity
Molecular
Formula

Molecular
Weight ( g/mol
)

Storage
Conditions

BroadPharm —
C63H116N3O18

P
1234.6 -20°C[1]

Biopharma PEG ≥95%
C60H111N2O17

P
1163.5

-5°C, dry and

protected from

light[3]

MedKoo

Biosciences
>95%

C60H111N2O17

P
1163.52

0 - 4°C (short

term), -20°C

(long term)[4]

Nanocs >95% — — -20°C

MedChemExpres

s
95.0%

C60H111N2O17

P
— —

Note: Molecular formulas and weights may vary slightly between suppliers, potentially due to

different salt forms or PEG polydispersity.

Quality Control and Purity Assessment:
Experimental Protocols
Ensuring the purity and functional integrity of DSPE-PEG6-Mal is paramount for the successful

development of reproducible and effective drug delivery systems. The following section details

key experimental protocols for the comprehensive characterization of this critical reagent.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DSPE-PEG6-
Mal. The presence of the maleimide group can be verified by its characteristic proton signal.

Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of DSPE-PEG6-Mal in a suitable deuterated solvent,

such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR

spectrometer.

Data Analysis: The characteristic signal for the two protons of the maleimide ring typically

appears as a singlet at approximately 6.7 ppm. The disappearance of this peak after reaction

with a thiol-containing molecule confirms successful conjugation.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for assessing the purity of DSPE-PEG6-Mal and detecting any

impurities or degradation products. An Evaporative Light Scattering Detector (ELSD) or a

Charged Aerosol Detector (CAD) is often employed for detection due to the lack of a strong

chromophore in the molecule.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a C18 column and an ELSD or

CAD.

Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol or acetonitrile) and

an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) is typically used.

Sample Preparation: Dissolve the DSPE-PEG6-Mal in the initial mobile phase or a suitable

organic solvent.

Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding

to DSPE-PEG6-Mal and any impurity peaks. The purity is calculated based on the relative

peak areas.

Molecular Weight Determination by Matrix-Assisted
Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Mass Spectrometry
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MALDI-TOF MS is used to confirm the molecular weight of the DSPE-PEG6-Mal and to assess

its polydispersity.

Experimental Protocol:

Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or

sinapinic acid (SA), is chosen.

Sample Preparation: Mix the DSPE-PEG6-Mal solution with the matrix solution and spot it

onto the MALDI target plate. Allow the spot to dry completely.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the

different PEG chain lengths, centered around the average molecular weight of the DSPE-
PEG6-Mal.

Quantification of Maleimide Activity by Ellman's Assay
The reactivity of the maleimide group is critical for successful bioconjugation. Ellman's assay is

a colorimetric method used to quantify the amount of active maleimide groups. This is an

indirect assay where a known excess of a thiol-containing compound (e.g., cysteine) is reacted

with the maleimide, and the remaining unreacted thiol is then quantified by reacting with 5,5'-

dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an

absorbance maximum at 412 nm.

Experimental Protocol:

Reagents:

Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5.

DTNB (Ellman's Reagent) Solution: 4 mg/mL in the reaction buffer.

Thiol Standard: A solution of known concentration of L-cysteine in the reaction buffer.

DSPE-PEG6-Mal Sample Solution.
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Procedure: a. Prepare a standard curve using the L-cysteine solution. b. React a known

concentration of the DSPE-PEG6-Mal sample with a known excess of L-cysteine for 30

minutes at room temperature. c. Add the DTNB solution to both the standards and the

reaction samples. d. Measure the absorbance at 412 nm using a spectrophotometer. e. The

amount of unreacted thiol in the sample is determined from the standard curve. The amount

of active maleimide is then calculated by subtracting the amount of unreacted thiol from the

initial amount of thiol added.

Stability and Storage
DSPE-PEG-maleimide compounds are susceptible to hydrolysis of the maleimide ring,

especially at pH values above 7.5 and at elevated temperatures. Hydrolysis results in a ring-

opened, non-reactive maleamic acid, rendering the lipid incapable of conjugating to thiol-

containing molecules. Therefore, proper storage and handling are crucial.

Storage: Store DSPE-PEG6-Mal at -20°C in a desiccated environment.

Handling: For conjugation reactions, it is recommended to prepare fresh solutions of DSPE-
PEG6-Mal. Avoid repeated freeze-thaw cycles. The reaction with thiols should be performed

at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group while allowing for

efficient reaction with the thiol.

Forced degradation studies, which involve exposing the compound to harsh conditions such as

high and low pH, high temperature, and oxidative stress, can be performed to identify potential

degradation products and pathways.

Applications in Drug Delivery
The primary application of DSPE-PEG6-Mal is in the surface functionalization of lipid-based

nanoparticles for targeted drug delivery. The DSPE portion of the molecule anchors it within the

lipid bilayer of a liposome or other lipid nanoparticle, while the PEG chain provides a "stealth"

shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby

prolonging circulation time. The terminal maleimide group allows for the covalent attachment of

targeting ligands.

Liposome Formulation
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Experimental Protocol (Thin-Film Hydration Method):

Lipid Film Formation: Dissolve DSPE-PEG6-Mal along with other lipid components (e.g.,

DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin

lipid film on the inside of a round-bottom flask.

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH

7.4) by gentle agitation at a temperature above the phase transition temperature of the lipids

to form multilamellar vesicles (MLVs).

Size Reduction: Extrude the MLV suspension through polycarbonate membranes with

defined pore sizes to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Bioconjugation of Thiol-Containing Ligands
Experimental Protocol:

Prepare the Ligand: Ensure the targeting ligand (e.g., a peptide containing a cysteine

residue) has a free thiol group. If necessary, reduce any disulfide bonds using a reducing

agent like dithiothreitol (DTT) and subsequently remove the DTT by dialysis or size-exclusion

chromatography.

Conjugation Reaction: Mix the pre-formed liposomes containing DSPE-PEG6-Mal with the

thiol-containing ligand in a reaction buffer at pH 6.5-7.5. The reaction is typically carried out

at room temperature for several hours or overnight.

Purification: Remove the unreacted ligand and other impurities by size-exclusion

chromatography or dialysis.

Characterization: Confirm the successful conjugation by methods such as SDS-PAGE,

HPLC, or by quantifying the remaining free thiols using Ellman's assay.

Visualizing the Workflow and Signaling
Quality Control Workflow for DSPE-PEG6-Mal
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Caption: Quality control workflow for DSPE-PEG6-Mal.
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Caption: Targeted drug delivery via ligand-functionalized liposomes.

Conclusion
DSPE-PEG6-Mal is an indispensable tool in the field of targeted drug delivery. A thorough

understanding of its commercial sources, purity, and appropriate handling and characterization

is essential for the development of robust and effective nanomedicines. The experimental

protocols and workflows provided in this guide serve as a valuable resource for researchers

and drug development professionals working with this versatile lipid-PEG conjugate. For the

most accurate and lot-specific information, it is always recommended to consult the technical

data sheets and Certificates of Analysis provided by the commercial suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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